molecular formula C25H40Cl2N4O3 B607353 EPZ020411 2HCl CAS No. 2095432-47-4

EPZ020411 2HCl

Cat. No. B607353
M. Wt: 515.52
InChI Key: QCHZLIPYCYHFLI-PZPNUJOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPZ020411 is a potent and selective PRMT6 inhibitor tool compound. PRMT6 overexpression has been reported in several cancer types suggesting that inhibition of PRMT6 activity may have therapeutic utility. Identification of EPZ020411 provides the field with the first small molecule tool compound for target validation studies. EPZ020411 shows good bioavailability following subcutaneous dosing in rats making it a suitable tool for in vivo studies.

Scientific Research Applications

1. Inhibitor of Arginine Methyltransferases

EPZ020411 2HCl has been identified as a potent inhibitor of arginine methyltransferases, particularly PRMT6, which has implications in cancer research. Its ability to inhibit PRMT6 activity suggests potential therapeutic utility in cancer types where PRMT6 overexpression is observed. EPZ020411 is noted for its bioavailability and suitability for in vivo studies, marking it as a significant tool for target validation studies in cancer research (Mitchell et al., 2015).

2. Application in Electroporation

While not directly involving EPZ020411 2HCl, electroporation (EP) is a notable technique in the field of drug delivery and gene therapy. EP enhances the transfer of DNA vaccines and therapeutic plasmids to tissues, resulting in high levels of expression. This technique is applicable to a wide range of species, including humans, and is currently under clinical trials. EPZ020411 2HCl's role in such contexts could be explored further (Bodles-Brakhop et al., 2009).

3. Drug Delivery Research

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique extensively used in drug delivery research, which could potentially be applied to study EPZ020411 2HCl. EPR provides insights into the microviscosity and micropolarity inside drug delivery systems, and can be used for the characterization of colloidal drug carriers (Kempe et al., 2010).

4. Biomedical Applications

In the broader scope of biomedical applications, techniques like electrophoton capture (EPC) based on gas discharge visualization (GDV) can be instrumental. Such techniques are used in various medical applications and psychophysiology, and could potentially be applied in research involving EPZ020411 2HCl (Korotkov et al., 2010).

properties

CAS RN

2095432-47-4

Product Name

EPZ020411 2HCl

Molecular Formula

C25H40Cl2N4O3

Molecular Weight

515.52

IUPAC Name

N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine dihydrochloride

InChI

InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H/t23-,24-;;

InChI Key

QCHZLIPYCYHFLI-PZPNUJOOSA-N

SMILES

CNCCN(C)CC1=CNN=C1C2=CC=C(O[C@H]3C[C@H](OCCC4CCOCC4)C3)C=C2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EPZ020411;  EPZ-020411;  EPZ 020411;  EPZ020411 HCl;  EPZ020411 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.